N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-10-15(24-19-18-10)16(22)17-12-6-5-11-4-3-7-20(13(11)8-12)14(21)9-23-2/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYFDFDLSLMVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a hybrid structure that integrates tetrahydroquinoline and thiadiazole moieties. Its molecular formula is and it has a molecular weight of 398.46 g/mol. The presence of both quinoline and thiadiazole rings suggests potential interactions with various biological targets, particularly in neurological and anti-inflammatory contexts.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by modulating specific signaling pathways related to cell growth and apoptosis. Thiadiazole derivatives are known for their anticancer activities due to their ability to interact with DNA and inhibit tumor growth .
- Anti-inflammatory Effects : The structure allows for potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This is particularly relevant in conditions such as arthritis and other inflammatory disorders .
- Neuroprotective Potential : Given the presence of the tetrahydroquinoline moiety, the compound may influence neurotransmitter systems, potentially offering neuroprotective effects against neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline Core : The synthesis begins with the acylation of 2-methoxyacetic acid to form 2-methoxyacetyl chloride.
- Cyclization : The intermediate reacts with 1,2,3,4-tetrahydroquinoline under basic conditions to form the tetrahydroquinoline derivative.
- Thiadiazole Formation : The thiadiazole ring is introduced through cyclization involving thiosemicarbazides.
- Final Carboxamide Formation : The final product is obtained by reacting the thiadiazole derivative with appropriate carboxylic acid derivatives.
Case Studies
- Anticancer Activity : A study evaluated the efficacy of various thiadiazole derivatives against different cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Anti-inflammatory Studies : In vitro assays demonstrated that this compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
- Neuroprotective Effects : Research on related compounds showed that tetrahydroquinoline derivatives could enhance dopamine receptor activity and reduce neuroinflammation in models of Parkinson's disease .
Summary Table of Biological Activities
Scientific Research Applications
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits anti-inflammatory activity. It may modulate pathways involved in inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions are critical in conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Research has shown that this compound has potential in anticancer applications. Its ability to induce apoptosis in cancer cells has been observed in vitro. The compound appears to affect various signaling pathways associated with cell proliferation and survival, particularly those involving the PI3K/Akt and MAPK pathways .
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties. By modulating excitatory neurotransmission and reducing oxidative stress, it could offer therapeutic benefits in neurodegenerative diseases .
Research Findings and Case Studies
| Study Focus | Findings |
|---|---|
| Anti-inflammatory Activity | Inhibition of COX and LOX enzymes; potential for treating arthritis . |
| Anticancer Activity | Induction of apoptosis; modulation of PI3K/Akt and MAPK pathways . |
| Neuroprotective Effects | Reduction of excitotoxicity linked to neurodegenerative disorders . |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via cyclization reactions using acetonitrile or DMF as solvents under reflux conditions. Key steps include coupling thiadiazole precursors with substituted tetrahydroquinoline derivatives. Ultrasound-assisted synthesis significantly enhances reaction rates and yields compared to traditional methods . Optimization involves adjusting reaction times (1–3 minutes for cyclization), solvent polarity, and catalysts like triethylamine to minimize byproducts .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodology : Use a combination of ¹H/¹³C NMR to verify proton environments and carbon frameworks, IR spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1670 cm⁻¹), and mass spectrometry (FAB or ESI-MS) for molecular weight validation . High-resolution mass spectrometry (HRMS) is critical for distinguishing isomers .
Q. How should researchers evaluate the compound’s biological activity in preliminary assays?
- Methodology : Start with in vitro antimicrobial assays (e.g., broth microdilution against Gram-positive/negative bacteria) and cytotoxicity screens (MTT assay on cancer cell lines). Use positive controls like ciprofloxacin or doxorubicin to benchmark activity. Dose-response curves (IC₅₀ calculations) are essential for potency assessment .
Advanced Research Questions
Q. How can conflicting data in biological activity studies be resolved?
- Methodology : Replicate experiments under standardized conditions (e.g., pH, temperature) and validate results using orthogonal assays (e.g., ATP-based viability assays vs. trypan blue exclusion). Employ SAR analysis to identify structural determinants of activity. For example, substitutions on the thiadiazole ring may enhance or reduce target binding . Cross-validate with computational docking studies to correlate activity with binding affinity .
Q. What advanced techniques are recommended for studying structure-activity relationships (SAR)?
- Methodology :
- X-ray crystallography : Resolve co-crystals of the compound with target proteins (e.g., kinases) to identify binding motifs .
- Molecular dynamics simulations : Model interactions with biological targets (e.g., ATP-binding pockets) to predict substituent effects .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics for SAR refinement .
Q. How can reaction byproducts be minimized during large-scale synthesis?
- Methodology : Optimize solvent systems (e.g., DMF for cyclization vs. ethanol for coupling) and employ flash chromatography (ethyl acetate/hexane gradients) for purification. Monitor reactions in real-time using HPLC with UV detection at 254 nm to track intermediates . For scale-up, consider microwave-assisted synthesis to reduce side reactions .
Q. What strategies are effective for improving metabolic stability in preclinical studies?
- Methodology :
- Microsomal stability assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., methoxyacetyl group oxidation) .
- Prodrug modification : Mask labile groups (e.g., methylthiadiazole) with enzymatically cleavable moieties .
- Stability studies : Assess degradation under physiological pH (1.2–7.4) and temperature (37°C) using LC-MS .
Q. How can researchers validate target engagement in complex biological systems?
- Methodology : Use cellular thermal shift assays (CETSA) to confirm target binding in lysates or live cells. Pair with knockdown/knockout models (CRISPR/Cas9) to verify on-target effects. For kinase targets, perform phosphorylation assays (Western blot) to measure pathway modulation .
Key Considerations for Experimental Design
- Contradiction Analysis : Address discrepancies in biological data by integrating dose-response validation and target-specific assays .
- Theoretical Framework : Link studies to conceptual models (e.g., enzyme inhibition kinetics) to guide hypothesis testing .
- Interdisciplinary Approaches : Combine chemical engineering principles (e.g., membrane separation for purification) with medicinal chemistry optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
